4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
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Overview
Description
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with an ethyl group at the 4-position, a furan-3-ylmethyl group, and a 2-methoxyethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting 4-ethylbenzoic acid with an appropriate amine, such as furan-3-ylmethylamine, under suitable reaction conditions. This reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), in an organic solvent like dichloromethane.
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Introduction of the 2-Methoxyethyl Group: : The next step involves the introduction of the 2-methoxyethyl group through an alkylation reaction. This can be achieved by reacting the intermediate product from the first step with 2-methoxyethyl chloride in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the furan-3-ylmethyl or 2-methoxyethyl groups can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or therapeutic context.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide: Similar structure with the furan group at the 2-position.
4-ethyl-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
4-methyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide: Similar structure with a methyl group instead of an ethyl group at the 4-position.
Uniqueness
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the specific combination of substituents on the benzamide core, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the furan-3-ylmethyl and 2-methoxyethyl groups can impart distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-14-4-6-16(7-5-14)17(19)18(9-11-20-2)12-15-8-10-21-13-15/h4-8,10,13H,3,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHMVRNWUNJTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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